molecular formula C24H20ClN3O3S2 B2920334 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 905686-15-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2920334
CAS No.: 905686-15-9
M. Wt: 498.01
InChI Key: GJXBAKACFVDATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with chlorine and methyl groups at positions 7 and 4, respectively. The benzamide moiety is linked via a sulfonyl group to a 3,4-dihydroisoquinoline scaffold. While direct biological data for this compound are absent in the provided evidence, its structural analogs exhibit activities such as cholinesterase inhibition () and kinase modulation ().

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c1-15-6-11-20(25)22-21(15)26-24(32-22)27-23(29)17-7-9-19(10-8-17)33(30,31)28-13-12-16-4-2-3-5-18(16)14-28/h2-11H,12-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBAKACFVDATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C20H20ClN3O3S\text{Molecular Formula }C_{20}H_{20}ClN_{3}O_{3}S

Synthesis

The synthesis involves multi-step reactions that typically include the formation of the benzothiazole moiety followed by the introduction of the sulfonamide and isoquinoline groups. Various methods such as nucleophilic substitution and coupling reactions are employed to achieve the desired structure.

Anticancer Properties

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay is commonly used to assess cell viability, showing a dose-dependent response in cell growth inhibition.
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells. The compound activates caspase pathways, which are crucial for programmed cell death.
    • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Migration Inhibition : Scratch wound healing assays reveal that this compound effectively reduces cell migration, indicating its potential in preventing metastasis.

Anti-inflammatory Effects

  • Cytokine Production : The compound has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7), suggesting its utility in inflammatory conditions.
  • Western Blot Analysis : Protein expression studies indicate that the compound inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Case Studies

A recent study synthesized several benzothiazole derivatives, including the target compound, and evaluated their biological activities. The findings highlighted:

  • Compound Efficacy : Among the synthesized compounds, the target compound exhibited superior anticancer activity compared to others tested.
  • ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.

Data Summary

Biological Activity Observations
Cell Proliferation InhibitionSignificant inhibition in A431 and A549 cell lines
Apoptosis InductionIncreased caspase activity; flow cytometry results confirm apoptosis
Cell Cycle ArrestG0/G1 phase arrest observed
Migration InhibitionReduced migration in scratch assays
Cytokine ModulationDecreased IL-6 and TNF-α levels in RAW264.7 cells

Comparison with Similar Compounds

Table 1: Benzothiazole Derivatives Comparison

Compound Name Substituents on Benzothiazole Linker Type Molecular Weight Key Features
Target Compound 7-Cl, 4-CH3 Sulfonyl-benzamide 545.6* Chlorine enhances electrophilicity
N-(benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide 3-Cl, 4-CH3 Sulfonamide 338.84 Simplified linker, lower molecular weight
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide 4-(7-methoxybenzofuran) Sulfonyl-benzamide 545.6 Extended aromatic system for binding

*Calculated based on .

Sulfonyl vs. Methylene Linkers

The sulfonyl group in the target compound contrasts with methylene-linked analogs in (e.g., compounds 19–25), which feature a –CH2– bridge between the benzamide and dihydroisoquinoline. The sulfonyl group’s electron-withdrawing nature may reduce metabolic stability compared to methylene-linked derivatives but could improve target selectivity by introducing hydrogen-bonding capabilities .

Dihydroisoquinoline Modifications

The dihydroisoquinoline moiety is a common feature in kinase inhibitors. and describe derivatives where this group is coupled to hydroxypropyl-benzamide scaffolds. For instance:

  • N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(1-methylpyrrolidin-3-yl)benzamide (Compound 38, ) introduces a pyrrolidine ring, likely enhancing solubility and blood-brain barrier penetration.
  • N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide () includes a tetrahydropyran group, which may improve pharmacokinetics through steric shielding of metabolically labile sites.

Q & A

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and analytical methods:
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide bonds) via characteristic absorption bands .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm regioselectivity. For example, aromatic protons in the benzothiazole and dihydroisoquinoline moieties show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for chlorine isotopes (e.g., ³⁵Cl/³⁷Cl splitting) .
  • X-ray Crystallography (if applicable): Resolves crystal packing and hydrogen-bonding interactions, as seen in analogous thiazole derivatives .

Q. What synthetic routes are commonly used for benzamide-thiazole hybrids?

  • Methodological Answer :
  • Step 1 : Condensation of 2-aminothiazole derivatives with activated carboxylic acids (e.g., benzoyl chloride) in polar aprotic solvents (e.g., pyridine or DMF). For example, 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives under stirring at room temperature .
  • Step 2 : Sulfonylation of the dihydroisoquinoline moiety using sulfonyl chlorides. Reaction optimization may require controlled pH (e.g., NaHCO₃ wash to remove excess acid) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., methanol/water mixtures) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up reactions?

  • Methodological Answer :
  • Solvent Selection : Ethanol or methanol improves solubility for intermediates, while pyridine aids in acid scavenging during amide bond formation .
  • Catalysis : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation reduces side reactions .
  • Temperature Control : Exothermic steps (e.g., sulfonylation) require gradual reagent addition and ice baths to prevent decomposition.
  • Table 1 : Comparative reaction conditions for analogous compounds:
StepSolventTemp. (°C)Yield (%)Reference
Amide formationPyridineRT65–75
SulfonylationDCM0–580–85

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Theoretical Framework Alignment : Revisit hypotheses (e.g., enzyme inhibition vs. membrane disruption) to ensure assay relevance. For example, PFOR enzyme inhibition in anaerobic organisms requires strict anoxic conditions .
  • Assay Validation :
  • Use positive controls (e.g., nitazoxanide for thiazole-based inhibitors) .
  • Standardize cell lines or enzyme batches to minimize variability.
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies improve metabolic stability in benzamide-thiazole derivatives?

  • Methodological Answer :
  • Functional Group Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages for enhanced bioavailability .
  • In Silico Modeling : Predict metabolic hotspots using tools like Schrödinger’s ADMET Predictor or MOE .

Data Contradiction Analysis

Q. How to address inconsistent NMR spectra for sulfonamide intermediates?

  • Methodological Answer :
  • Proton Exchange : Sulfonamide NH protons may broaden or disappear due to exchange with D₂O. Confirm via ¹H NMR in deuterated DMSO .
  • Tautomeric Equilibria : Thiazole-thiazolidine tautomerism can shift peaks. Use variable-temperature NMR to observe dynamic behavior .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted starting materials) that may overlap with target signals .

Experimental Design Considerations

Q. How to design enzyme inhibition assays targeting PFOR-like activity?

  • Methodological Answer :
  • Substrate Preparation : Use pyruvate:ferredoxin oxidoreductase (PFOR) from Clostridium spp. under anaerobic conditions .
  • Inhibitor Dilution : Prepare stock solutions in DMSO (<1% final concentration to avoid solvent toxicity).
  • Activity Measurement : Monitor NADH oxidation at 340 nm or use ferredoxin-coupled electron transfer assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.